molecular formula C9H14N4OS B14893020 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide

2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B14893020
M. Wt: 226.30 g/mol
InChI Key: RQHUISILUMYFKS-UHFFFAOYSA-N
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Description

2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is a heterocyclic compound that contains both thiazole and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide typically involves the reaction of thiazole derivatives with piperazine derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate, which is then reacted with thiazole derivatives . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Mechanism of Action

The mechanism of action of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell cycle arrest makes it a promising candidate for further development as an antitumor agent .

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

InChI

InChI=1S/C9H14N4OS/c10-8(14)7-12-2-4-13(5-3-12)9-11-1-6-15-9/h1,6H,2-5,7H2,(H2,10,14)

InChI Key

RQHUISILUMYFKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=NC=CS2

Origin of Product

United States

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